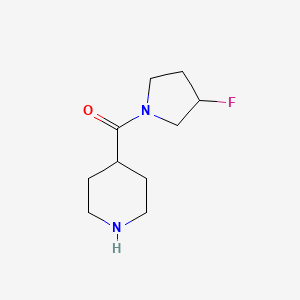

(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Description

Detailed Research Findings

Structural Characteristics: The compound features a ketone functional group linking a 3-fluoropyrrolidine ring to a piperidin-4-yl ring. The fluorine atom at the 3-position on the pyrrolidine ring influences the electronic distribution, potentially affecting molecular interactions in chemical reactions or biological systems.

Chemical Identifiers: The compound is registered under multiple identifiers including CAS number 2029652-42-2 and PubChem CID 121200872, facilitating its traceability in chemical databases.

Molecular Descriptors: The canonical SMILES notation and InChI keys provide computational descriptors useful for cheminformatics applications and molecular modeling studies.

Availability and Purity: Commercially available with reported purity standards of approximately 98%, with analytical verification through techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) documented by suppliers.

Chemical Applications: While specific synthetic routes are not detailed in the available data, compounds of this class are typically synthesized via acylation reactions involving fluorinated pyrrolidine precursors and piperidine derivatives. The compound’s structure suggests potential utility as an intermediate or scaffold in medicinal chemistry for the development of novel therapeutic agents or chemical probes.

Physical and Chemical Properties: The compound is stable at room temperature and is supplied in neat form. Its molecular weight and formula align with typical small-molecule drug-like entities, facilitating its integration into chemical libraries for screening purposes.

Properties

IUPAC Name |

(3-fluoropyrrolidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTNSHKTGSVEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone, a compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 g/mol, has garnered attention in biochemical research due to its potential therapeutic applications and interactions with various biological systems. This article provides an in-depth examination of its biological activity, including biochemical properties, cellular effects, and relevant case studies.

The compound exhibits significant biochemical activity through its interactions with enzymes and proteins, influencing various metabolic pathways:

- Enzyme Interaction : The compound binds to active sites of enzymes, potentially altering their conformation and affecting their activity. This interaction can modulate metabolic processes within cells, highlighting its role in biochemical reactions.

- Molecular Structure : The presence of a fluorine atom in the piperidinyl ring enhances lipophilicity, which may improve the compound's bioavailability and interaction with lipid membranes. This structural feature is crucial for the compound's pharmacokinetic properties.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Cell Signaling : The compound influences cell signaling pathways, which can lead to changes in gene expression and cellular metabolism. For example, it may modulate the expression of genes involved in metabolic pathways, resulting in altered cellular functions.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Results indicate that certain analogues exhibit significant cytotoxicity against cancer cell lines, with specific compounds achieving low CC50 values (the concentration required to kill 50% of cells) indicating high potency .

Table 1: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 1e | HeLa | 0.019 |

| 9a | HeLa | <0.039 |

| 1g | HeLa | >0.080 |

| 8a | A549 | 5.500 |

| 8b | HepG2 | 20.000 |

This table summarizes findings from cytotoxicity assays conducted on various cancer cell lines. Notably, compounds such as 1e and 9a demonstrated remarkable potency against HeLa cells, suggesting their potential as therapeutic agents in cancer treatment .

Antiviral Activity

Despite the promising cytotoxic profiles, the antiviral activity of this compound has been less favorable. In studies evaluating its efficacy against several viruses (including HSV-1 and HCMV), the compound revealed a lack of significant antiviral activity at nontoxic concentrations . This underscores the need for further exploration into modifying the structure to enhance antiviral properties.

Scientific Research Applications

Pain Management

Recent studies have highlighted the compound's potential as a selective blocker of voltage-gated sodium channels, particularly Na_v1.7, which is implicated in pain pathways. A study published in PubMed outlines the structure-activity relationship (SAR) leading to the discovery of related compounds that exhibit robust efficacy in rodent models of both inflammatory and neuropathic pain .

Case Study: ABBV-318

- Description : ABBV-318 is a derivative that incorporates (3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone.

- Findings : It demonstrated significant analgesic effects in preclinical models, suggesting a promising avenue for developing new pain therapies.

CNS Penetration and Selectivity

The compound has been investigated for its ability to penetrate the central nervous system (CNS) effectively while maintaining selectivity over other sodium channels, such as hERG, which is crucial for cardiac safety profiles. This selectivity is vital for minimizing side effects associated with broader sodium channel inhibition.

Data Table: Summary of Research Findings

Synthetic Applications

Beyond pharmacology, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features enable chemists to create diverse derivatives that can be explored for various biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone” with structurally related compounds from the evidence, focusing on substituent effects, synthetic routes, and biological/physical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: Fluorinated derivatives (e.g., 3-fluoropyrrolidine) may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., 4-methylpiperidine), as fluorine’s electronegativity influences hydrogen bonding and steric interactions . Bulky substituents like benzyl (e.g., in compound 14) improve hydrophobic interactions but reduce solubility, whereas smaller groups (e.g., methyl) balance potency and pharmacokinetics .

Synthetic Accessibility: Microwave-assisted synthesis (160°C, 20 hours) is common for piperidin-4-yl methanones, achieving yields >50% . Fluorinated analogs may require specialized reagents (e.g., 3-fluoropyrrolidine precursors) or protective group strategies to avoid defluorination .

Crystallinity varies: Isopropyl-substituted derivatives form stable solids, while benzyl analogs are often oils .

Biological Performance: Piperidin-4-yl methanones with pyrimidine or pyridine substituents (e.g., compound 4) show potent enzyme inhibition (e.g., DprE1 IC50 <1 μM), suggesting the core scaffold’s versatility . Fluorinated analogs are understudied in the provided evidence but align with trends in drug design where fluorine improves bioavailability .

Preparation Methods

Synthesis of Fluoropyrrolidine Intermediate

One reported method starts with methyl 2-isocyanoacetate reacting with pyrrolidine under cooling (0°C) to form 2-isocyano-1-(pyrrolidin-1-yl)ethanone with a high yield of 98%. This intermediate is then treated with an aryl aldehyde (e.g., 4-fluorobenzaldehyde) in the presence of potassium hydroxide in methanol at 0°C for several hours, leading to diastereoselective formation of an oxazoline intermediate with yields around 88%.

Formation of Piperidin-4-yl Derivatives

Piperidine-4-carboxylic acid derivatives are commonly used as starting materials. For example, ethyl piperidine-4-carboxylate can be benzylated and hydrolyzed to yield carboxylic acid intermediates. These are then condensed with various amines or piperazine derivatives using coupling agents such as WSC·HCl and HOBt in solvents like dichloromethane at room temperature, achieving moderate to good yields (around 40-79% depending on the step).

Coupling to Form the Methanone Linkage

The key step involves coupling the fluoropyrrolidine and piperidine fragments. This is often achieved via amide bond formation using carbodiimide coupling agents like EDC·HCl in the presence of HOBt to activate carboxylic acid groups. Typical solvents include dichloromethane or methanol, and reactions are performed at temperatures ranging from 0°C to room temperature. Acidic workup or deprotection steps (e.g., with HCl in methanol) follow to yield the target compound.

Alternative Synthetic Approaches

Other methods include ring-opening reactions of oxazoline intermediates under acidic conditions to afford the amino-ketone structure of the target compound. For example, treatment of oxazoline with 37% HCl in methanol at 45-50°C for 15 minutes to several hours yields the final compound with moderate yields (7-76% depending on purification and scale).

Representative Reaction Scheme and Yields

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-isocyanoacetate + Pyrrolidine | 0°C, 1.5 h, neat | 2-Isocyano-1-(pyrrolidin-1-yl)ethanone | 98 | Yellow solid, mp 73.9°C |

| 2 | Above intermediate + 4-Fluorobenzaldehyde | KOH, MeOH, 0°C, 7 h | (6)-trans oxazoline intermediate | 88 | White solid, mp 115.7°C |

| 3 | Oxazoline intermediate | 37% HCl in MeOH, 50°C, 3 h | This compound | 76 | White solid, mp 179.3°C |

| 4 | Piperidine-4-carboxylic acid derivatives + amines | EDC·HCl, HOBt, CH2Cl2, r.t. | Amide coupled intermediate | 40-79 | Coupling step for piperidine fragment |

Analytical Data Supporting Preparation

- Melting Points: The intermediates and final compounds show distinct melting points, confirming purity and identity (e.g., 73.9°C for the isocyano intermediate, 115.7°C for oxazoline, and 179.3°C for the final compound).

- NMR Data: Proton NMR spectra in CD3OD solvent show characteristic multiplets corresponding to methylene groups in pyrrolidine and piperidine rings, and diagnostic shifts for fluorine-substituted aromatic or aliphatic carbons.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm the formation of desired compounds.

Summary of Key Research Findings

- The synthetic route involving isocyanoacetate and pyrrolidine is efficient and yields high purity intermediates.

- Diastereoselective formation of oxazoline intermediates allows for controlled stereochemistry in the final product.

- Acid-catalyzed ring opening of oxazolines is a practical method for obtaining the amino-ketone structure.

- Carbodiimide-mediated coupling is the preferred method for linking piperidine and pyrrolidine fragments.

- Overall yields from starting materials to final product range from moderate to high (up to 76% in key steps).

- Reaction conditions such as temperature control (0°C to room temperature) and solvent choice (methanol, dichloromethane) are critical for optimal yields and purity.

Q & A

Basic: What are the common synthetic routes for (3-Fluoropyrrolidin-1-yl)(piperidin-4-yl)methanone, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves coupling fluorinated pyrrolidine derivatives with piperidin-4-ylmethanone precursors. Key steps include:

- Amination/Coupling Reactions : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) or DIPEA (diisopropylethylamine) in dichloromethane under inert conditions to form the methanone bridge .

- Fluorination Strategies : Introduction of fluorine at the pyrrolidine C3 position via nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) in anhydrous solvents like THF .

- Optimization : Control of temperature (0–25°C), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor) to minimize side reactions like over-fluorination or epimerization .

Basic: How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include:

- Purity Assessment : Integration of proton signals and absence of extraneous peaks (e.g., residual solvents like DCM at δ 5.3 ppm) ensure >95% purity.

Advanced: How can researchers address conflicting data regarding the compound’s reactivity in different solvent systems?

Methodological Answer:

- Controlled Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, DCM) solvents to assess reaction rates. For example, DCM may favor faster coupling but lower solubility of intermediates, requiring sonication .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify solvent-dependent byproducts (e.g., hydrolysis in aqueous systems) .

- DFT Calculations : Model solvent effects on transition states to rationalize discrepancies in reactivity .

Advanced: What strategies are effective in resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .

- NOESY NMR : Identify spatial proximity between the fluorine atom and adjacent protons to assign stereochemistry .

Biological: What in vitro assays are recommended to assess the compound’s interaction with neuronal receptors?

Methodological Answer:

- Radioligand Binding Assays : Screen against σ-1 or NMDA receptors using [3H]-labeled ligands (e.g., [3H]DTG for σ-1) in HEK293 cells. Calculate IC50 values via competitive binding curves .

- Functional Assays : Measure calcium flux (Fluo-4 AM dye) in neuronal cell lines to evaluate receptor modulation .

- Selectivity Profiling : Test against off-target receptors (e.g., dopamine D2, serotonin 5-HT2A) to confirm specificity .

Data Analysis: How should researchers statistically validate the reproducibility of synthesis yields across different batches?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess critical parameters (temperature, catalyst loading). Analyze via ANOVA to identify yield variability sources .

- Control Charts : Plot batch yields (n ≥ 5) with ±3σ limits to detect outliers.

- QbD (Quality by Design) : Establish a design space using response surface methodology (RSM) to ensure consistent yields (>80%) .

Advanced: What computational methods aid in predicting the metabolic stability of fluorinated pyrrolidine derivatives?

Methodological Answer:

- ADMET Prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and clearance rates. Focus on fluorine’s impact on oxidative stability .

- MD Simulations : Model interactions with CYP3A4/2D6 enzymes to identify metabolic hotspots (e.g., N-dealkylation sites) .

- In Silico Metabolite Prediction : Software like Meteor (Lhasa Ltd.) generates plausible metabolites for LC-MS/MS validation .

Characterization: What role does XRPD play in the polymorph screening of this compound?

Methodological Answer:

- Polymorph Identification : XRPD distinguishes crystalline forms (e.g., anhydrous vs. hydrate) via unique diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) .

- Stability Studies : Monitor form transitions under accelerated conditions (40°C/75% RH) to select the most stable polymorph for formulation .

- Rietveld Refinement : Quantify phase purity and lattice parameters to correlate crystallinity with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.